Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Description
The compound “Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-” (CAS: 934290-91-2) is a heterocyclic organic molecule featuring a benzoic acid moiety linked to a substituted pyrrolo[2,3-b]pyridine core. Its molecular formula is C₁₅H₈ClN₃O₂, with a molecular weight of 300.74 g/mol . Structurally, the pyrrolo[2,3-b]pyridine ring system contains a chlorine atom at position 5 and a cyano group at position 3, while the benzoic acid group is attached at position 4 of the benzene ring (Figure 1). The InChIKey XMKHVDTZLNNDEV-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .
Key physicochemical properties include a calculated Topological Polar Surface Area (TPSA) of 44.1 Ų, indicative of moderate polarity, and an XLogP3 value of ~3.8, suggesting moderate lipophilicity .
Properties
Molecular Formula |
C14H9ClN2O2 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-11-12(7-17-13(11)16-6-10)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
DXNQRSIWCCUYLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C=C(C=N3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine scaffold is synthesized through cyclization or coupling reactions. A key method involves Suzuki coupling to introduce aryl groups at specific positions. For example, 5-bromo-7-azaindole reacts with arylboronic acids under palladium catalysis to form 5-aryl-pyrrolo[2,3-b]pyridines.
Functionalization at Position 3 for Benzoic Acid Attachment
The benzoic acid group is introduced via nucleophilic substitution or cross-coupling . Position 3 is functionalized by bromination followed by tosylation to create a leaving group, enabling displacement with benzoic acid derivatives.
Esterification and Hydrolysis Approaches
Ethyl ester intermediates simplify coupling reactions. For example, methyl 4-fluoro-2-(pyrrolopyridin-5-yloxy)benzoate is synthesized via Williamson ether synthesis and hydrolyzed to the benzoic acid.
Alternative Routes and Optimization
Microwave-assisted synthesis and one-pot reactions reduce reaction times. For example, bromination followed by tosylation in a single pot improves efficiency.
| Optimization | Conditions | Advantage | Source |
|---|---|---|---|
| Microwave Assistance | 150°C, 10–30 min | Reduced time | |
| One-Pot Functionalization | NBS/TEA → TsCl/NaOH, sequential steps | Simplified purification |
Key Challenges and Solutions
Chemical Reactions Analysis
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Benzoic acid derivatives are often used as intermediates in the synthesis of pharmaceuticals. Specifically, the compound has been studied for its potential as an anti-cancer agent.
Case Study: Venetoclax Intermediate
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- serves as an important intermediate in the synthesis of Venetoclax, a BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). The synthesis pathway involves the coupling of this compound with various piperazine derivatives to enhance its efficacy and bioavailability .
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. The presence of the pyrrolopyridine moiety may enhance the compound's ability to inhibit bacterial growth.
Research Findings
A study demonstrated that similar compounds showed significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents . Further investigations into the specific activity of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- are warranted.
Agricultural Applications
Benzoic acid derivatives are also explored for their use as herbicides and fungicides. The unique structure of this compound may offer new pathways for developing environmentally friendly agricultural chemicals.
Potential Herbicide Development
The chlorinated pyrrolopyridine structure can be modified to enhance herbicidal activity against specific weed species without harming crops. Initial tests indicate promising results in inhibiting weed growth, making it a candidate for further agricultural research .
Material Science
In material science, benzoic acid derivatives are investigated for their role as additives in polymers and coatings. Their ability to improve thermal stability and mechanical properties makes them valuable in developing high-performance materials.
Application in Polymer Chemistry
The incorporation of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- into polymer matrices has shown improvements in thermal resistance and durability. This application is particularly relevant in industries requiring robust materials under extreme conditions .
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrrolopyridine derivatives, focusing on substituents, functional groups, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Functional Group Impact: The ethyl ester derivative (CAS: 934290-88-7) replaces the carboxylic acid group with an ester, increasing lipophilicity and reducing hydrogen-bonding capacity compared to the target compound .
Fluorine substituents in the chromenone derivative (Table 1, Row 5) improve metabolic stability and membrane permeability, a common strategy in drug design .
Scaffold Variations :
- Pyrrolo[2,3-c]pyridine derivatives (e.g., 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine) exhibit altered ring fusion positions, which may affect π-π stacking interactions in biological targets compared to the target compound’s pyrrolo[2,3-b]pyridine core .
In contrast, sulfonamide-containing analogs often require rigorous renal toxicity assessments due to historical safety concerns .
Biological Activity
Benzoic acid derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a specific derivative that incorporates a pyrrolopyridine moiety, which has been associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical structure of Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 251.68 g/mol |
| LogP | 3.09 |
| PSA | 52.47 Ų |
| Density | 1.5 ± 0.1 g/cm³ |
Antiproliferative Effects
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar derivatives inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action :
- The compound may induce apoptosis through the activation of caspases and modulation of poly(ADP-ribose) polymerase (PARP) cleavage pathways .
- It has been suggested that the presence of the chloro substituent enhances the interaction with biological targets, thereby increasing its efficacy against cancer cells.
Inhibition of Kinases
The biological activity of Benzoic acid derivatives often relates to their ability to inhibit specific kinases associated with cancer progression. For example:
- SGK-1 Kinase Inhibition : The compound is reported to inhibit SGK-1 kinase activity, which plays a role in cellular growth and survival pathways . This inhibition could provide therapeutic benefits in conditions characterized by aberrant kinase activity.
Study on Anticancer Activity
A study evaluating the antiproliferative effects of various pyrrolopyridine derivatives demonstrated that compounds similar to Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- showed promising results against human breast cancer (MCF-7) and leukemia cell lines (K562). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 5 µM to 15 µM for the most active derivatives .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds revealed that modifications at the 4-position significantly influence biological activity. Increasing the bulkiness of substituents generally led to reduced antiproliferative effects, suggesting that optimal spatial arrangements are critical for interaction with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
